molecular formula C25H34CaN3O9PS B192916 Fosamprenavir CAS No. 226700-79-4

Fosamprenavir

Cat. No.: B192916
CAS No.: 226700-79-4
M. Wt: 623.7 g/mol
InChI Key: PMDQGYMGQKTCSX-HQROKSDRSA-L
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Description

Fosamprenavir is a prodrug of the antiretroviral protease inhibitor amprenavir. It is used in the treatment of human immunodeficiency virus (HIV) infections. This compound is marketed under the brand names Lexiva and Telzir. It was approved for medical use in the United States in October 2003 and in the European Union in July 2004 . The human body metabolizes this compound to form amprenavir, which is the active ingredient .

Mechanism of Action

Target of Action

Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir . Amprenavir is an inhibitor of HIV-1 protease , a viral enzyme that plays a crucial role in the life cycle of HIV . This enzyme is responsible for cleaving viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes .

Mode of Action

Amprenavir, the active metabolite of this compound, binds to the active site of the HIV-1 protease enzyme . This binding prevents the processing of viral Gag and Gag-Pol polyprotein precursors . The inhibition of this process interferes with the maturation of newly replicated viruses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the HIV-1 protease enzyme, this compound prevents the cleavage of viral polypeptides, which is a necessary step for the formation of mature, infectious HIV particles . This results in the formation of immature, non-infectious viral particles .

Pharmacokinetics

This compound is rapidly and almost completely converted to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . This hydrolysis allows for the slow release of amprenavir, reducing the number of pills a patient must take . Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system .

Result of Action

The result of this compound’s action is the formation of immature, non-infectious viral particles . By inhibiting the HIV-1 protease enzyme, this compound prevents the maturation of the virus, thereby reducing the number of infectious particles and slowing the progression of the disease .

Action Environment

The action of this compound is influenced by the environment within the human body. The conversion of this compound to amprenavir occurs in the gut epithelium during absorption . The metabolic process is influenced by the activity of cellular phosphatases and the CYP3A4 enzyme system . Factors that affect these enzymes, such as other medications or liver function, can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Fosamprenavir is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir is an inhibitor of HIV-1 protease . During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes .

Cellular Effects

This compound is hydrolyzed by cellular phosphatases to the antiretroviral protease inhibitor amprenavir . This hydrolysis allows for the slow release of amprenavir, reducing the number of pills a patient must take . Amprenavir interferes with the process of HIV replication by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles .

Molecular Mechanism

This compound is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir is an inhibitor of HIV-1 protease . During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes . Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles .

Temporal Effects in Laboratory Settings

It is known that this compound is hydrolyzed by cellular phosphatases to amprenavir, which then exerts its antiretroviral effects .

Metabolic Pathways

In the gut epithelium during absorption, this compound is rapidly and almost completely hydrolyzed to amprenavir and inorganic phosphate prior to reaching the systemic circulation . Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system .

Transport and Distribution

It is known that this compound is rapidly and almost completely hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed .

Subcellular Localization

It is known that this compound is rapidly and almost completely hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed .

Chemical Reactions Analysis

Types of Reactions: Fosamprenavir undergoes hydrolysis by cellular phosphatases to form amprenavir . This hydrolysis is a crucial reaction as it activates the prodrug.

Common Reagents and Conditions: The hydrolysis reaction occurs in the gut epithelium as this compound is absorbed. Cellular phosphatases are the enzymes responsible for this conversion .

Major Products Formed: The major product formed from the hydrolysis of this compound is amprenavir, which is the active antiretroviral agent .

Properties

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQGYMGQKTCSX-HQROKSDRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34CaN3O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046777
Record name Fosamprenavir calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226700-81-8
Record name Fosamprenavir calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosamprenavir calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]-, (3S)-tetrahydro-3-furanyl ester, calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSAMPRENAVIR CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1GU2627N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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